8-Chloropyrido[2,3-b]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with the molecular formula C7H4ClN3. It is part of the pyrido[2,3-b]pyrazine family, known for its diverse applications in various fields, including organic electronics and medicinal chemistry . The compound is characterized by its unique structure, which includes a chlorine atom attached to the pyrido[2,3-b]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization with a suitable reagent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
8-Chloropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: The parent compound without the chlorine substitution.
8-Bromopyrido[2,3-b]pyrazin-3(4H)-one: A similar compound with a bromine atom instead of chlorine.
8-Methylpyrido[2,3-b]pyrazin-3(4H)-one: A derivative with a methyl group substitution.
Uniqueness: 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where specific reactivity or biological properties are desired .
Properties
Molecular Formula |
C7H4ClN3O |
---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
8-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-9-7-6(4)10-3-5(12)11-7/h1-3H,(H,9,11,12) |
InChI Key |
INSHHZLBPJZJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.